what is Retinol-13C3 and its chemical structure
what is Retinol-13C3 and its chemical structure
An In-Depth Technical Guide to Retinol-13C3: Synthesis, Characterization, and Applications
Abstract
Retinol-13C3 is a stable isotope-labeled (SIL) form of Vitamin A, an essential nutrient critical for vision, immune function, and cellular differentiation.[1][2] The incorporation of three Carbon-13 atoms into the retinol backbone provides a distinct mass signature, making it an indispensable tool for advanced analytical and metabolic research. This guide provides a comprehensive overview of Retinol-13C3, from its fundamental chemical structure and synthesis to its principal applications as an internal standard in mass spectrometry and as a tracer in Vitamin A metabolism and status assessment studies. The protocols and methodologies discussed herein are grounded in established scientific principles to ensure accuracy, reproducibility, and analytical integrity for researchers, scientists, and drug development professionals.
The Significance of Isotopic Labeling in Vitamin A Research
The Foundational Role of Retinol (Vitamin A)
Vitamin A, in its various forms known as retinoids, is a group of fat-soluble compounds vital for numerous physiological processes.[2] Retinol is the primary transport and storage form of Vitamin A in the body.[3] Its metabolites, retinal and retinoic acid, are crucial for the visual cycle and for the regulation of gene expression during embryonic development and tissue maintenance, respectively.[4][5] Given its central role in health, accurately quantifying retinoid levels and understanding their metabolic flux is a key objective in nutritional science, clinical diagnostics, and pharmaceutical development.[6]
The Imperative for Stable Isotope Tracers
Quantifying endogenous molecules in complex biological matrices like blood or tissue presents significant analytical challenges, including sample loss during extraction and matrix-induced variations in instrument response.[7] Stable isotope-labeled internal standards (SIL-IS) are the gold standard for surmounting these obstacles. A SIL-IS is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). When added to a sample at the beginning of the workflow, the SIL-IS experiences the same processing variations as the endogenous analyte. By measuring the ratio of the native analyte to the known concentration of the SIL-IS, typically via mass spectrometry, a highly accurate and precise quantification can be achieved.
Retinol-13C3: A Precision Tool for Retinoid Analysis
Retinol-13C3 serves as an ideal internal standard and tracer for Vitamin A research. Its three-dalton mass shift provides a clear distinction from the natural ¹²C-retinol in a mass spectrometer, while its physicochemical properties remain virtually identical, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.[8] This makes it a superior choice for isotope dilution assays, which are critical for assessing Vitamin A status and for pharmacokinetic studies of both naturally sourced and supplemental Vitamin A.[9][10]
Chemical Properties and Structure of Retinol-13C3
Core Retinol Structure
The base molecule, all-trans-retinol, is a diterpenoid composed of a β-ionone ring connected to a polyunsaturated isoprenoid side chain, terminating in a hydroxyl group.[11][12] The precise IUPAC numbering of the carbon atoms is essential for understanding the location of isotopic labels.
Caption: Chemical structure of all-trans-retinol with IUPAC carbon numbering.
Isotopic Labeling: The ¹³C₃ Moiety
Retinol-13C3 contains three Carbon-13 atoms in place of naturally abundant Carbon-12. The specific placement of these labels depends on the synthetic route. A common strategy involves using ¹³C-labeled acetone during the synthesis, which would place the labels at the terminus of the isoprenoid chain.[4][9][10] While commercially available standards may have proprietary labeling patterns, this synthetic approach is well-documented.[9]
Physicochemical Properties
The addition of three neutrons results in a predictable increase in molecular weight, which is the basis of its utility in mass spectrometry. Other properties remain largely unchanged.
| Property | All-trans-Retinol (Native) | Retinol-13C3 (Labeled) |
| Chemical Formula | C₂₀H₃₀O[11] | ¹³C₃C₁₇H₃₀O[13][14] |
| Average Molecular Weight | 286.45 g/mol [11] | ~289.43 g/mol [14] |
| Appearance | Yellow crystalline solid | Yellow crystalline solid |
| Solubility | Soluble in ethanol, oils; Insoluble in water | Soluble in ethanol, oils; Insoluble in water |
Synthesis and Characterization
Synthetic Strategy: A Mechanistic Overview
The synthesis of isotopically labeled retinoids is a multi-step process that often begins with the naturally occurring β-ionone.[9][10] The core principle is to build the polyene side chain using a Wittig-Horner or similar olefination reaction, where one of the key building blocks contains the desired isotopic labels.[9] This ensures precise placement and high incorporation of the ¹³C atoms.
Illustrative Synthetic Pathway for ¹³C₃ Labeling
A plausible and documented approach for producing Retinol-13C3 involves the reaction of a C15-phosphonate with ¹³C₃-labeled acetone.[4][9] The labeled acetone provides the final three carbons of the C20 skeleton. The resulting ketone is then further elaborated and reduced to yield the terminal alcohol of retinol.
Caption: Generalized workflow for the synthesis of Retinol-13C3.
Purification and Quality Control
Post-synthesis, the crude product is a mixture of isomers and unreacted precursors.
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Purification: The all-trans isomer, which is the biologically active form, is isolated using chromatographic techniques such as column chromatography on alumina or High-Performance Liquid Chromatography (HPLC).[10]
-
Characterization: The final product's identity, purity, and isotopic enrichment are confirmed using a suite of analytical methods:
Core Applications in Research and Development
Application I: Internal Standard for Quantitative Bioanalysis
The most prevalent use of Retinol-13C3 is as an internal standard for the quantification of retinol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The methodology is robust and self-validating. A known quantity of Retinol-13C3 is spiked into the unknown sample (e.g., serum, plasma). The sample is then processed to extract the retinoids. During analysis, the mass spectrometer simultaneously monitors a specific mass transition for the native retinol and another for the Retinol-13C3. Because any analyte loss during sample preparation affects both the native and labeled compounds equally, the ratio of their signals remains constant. This ratio is used to calculate the exact concentration of the native retinol by comparing it to a calibration curve.
This protocol outlines a standard workflow for clinical and research laboratories.
-
Sample Preparation:
-
Aliquot 100 µL of serum/plasma into a microcentrifuge tube.
-
Spike the sample with 10 µL of a known concentration of Retinol-13C3 solution (e.g., 10 µg/mL in ethanol) and vortex briefly. This step is critical; the internal standard must be added before any extraction to account for all subsequent analyte loss.
-
Add 200 µL of ice-cold ethanol or acetonitrile to precipitate proteins. The organic solvent disrupts the interaction between retinol and its binding proteins, ensuring its release. Vortex vigorously for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column to separate retinol from other matrix components. An isocratic mobile phase (e.g., methanol/water) is often sufficient.[1][6]
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[15][16]
-
MRM Transitions (Illustrative):
-
Retinol (Native): Monitor the transition of the parent ion to a specific fragment ion (e.g., m/z 269.2 → 93.1, corresponding to [M+H-H₂O]⁺).
-
Retinol-13C3 (IS): Monitor the corresponding transition for the labeled standard (e.g., m/z 272.2 → 93.1).
-
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of native retinol and a fixed concentration of Retinol-13C3.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Calculate the concentration of retinol in the unknown samples using the regression equation from the calibration curve.
-
Caption: Analytical workflow for retinol quantification using Retinol-13C3.
Application II: The Retinol Isotope Dilution (RID) Technique
The RID technique is the most sensitive method for assessing the total body stores of Vitamin A, providing a more accurate picture of nutritional status than a simple serum retinol measurement, which is homeostatically controlled.[9][10]
The principle relies on the dilution of an orally administered dose of labeled retinol within the body's total retinol pool. After administration, the labeled retinol mixes with the unlabeled retinol stores, primarily in the liver.[3] After an equilibration period (typically 14-21 days), a blood sample is taken. The ratio of labeled to unlabeled retinol in the serum is measured by highly sensitive mass spectrometry (e.g., GC-Combustion-IRMS or LC-MS/MS).[9] This ratio is inversely proportional to the total body stores of Vitamin A; a higher dilution (lower ratio) indicates larger body stores.
-
Baseline Sample: Collect a pre-dose blood sample to determine the natural abundance of ¹³C in the subject's circulating retinol.[9]
-
Dose Administration: Administer a precisely quantified oral dose of labeled retinyl acetate (e.g., ¹³C₃-retinyl acetate, which is hydrolyzed to ¹³C₃-retinol in vivo).
-
Equilibration Period: Allow 14-21 days for the labeled dose to distribute and equilibrate with the body's total Vitamin A stores.
-
Post-Dose Sample: Collect a second blood sample.
-
Sample Analysis: Extract retinol from both baseline and post-dose serum samples.
-
Isotope Ratio Measurement: Analyze the extracts using GC-C-IRMS or a high-resolution LC-MS to determine the precise ratio of Retinol-13C3 to native retinol.
-
Calculation: Use established equations, which account for the dose amount and the measured isotope ratio, to estimate the total body Vitamin A pool.
Conclusion: Advancing Nutritional and Pharmaceutical Science
Retinol-13C3 is more than a mere chemical reagent; it is a precision tool that enables researchers to perform highly accurate quantitative measurements and sophisticated metabolic investigations. Its application in stable isotope dilution mass spectrometry has set the standard for bioanalysis of Vitamin A, while its use in RID techniques offers unparalleled insight into whole-body nutritional status. As research into the therapeutic potential of retinoids continues, and the need for accurate assessment of vitamin deficiencies persists globally, the role of Retinol-13C3 and other isotopically labeled analogues will remain central to advancing the frontiers of nutritional and pharmaceutical science.
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